molecular formula C12H14O5 B14391409 Methyl 4-[2-(acetyloxy)ethoxy]benzoate CAS No. 89880-74-0

Methyl 4-[2-(acetyloxy)ethoxy]benzoate

Cat. No.: B14391409
CAS No.: 89880-74-0
M. Wt: 238.24 g/mol
InChI Key: RODCIWFJYFGLGE-UHFFFAOYSA-N
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Description

Methyl 4-[2-(acetyloxy)ethoxy]benzoate is an organic compound featuring a benzoate ester core substituted with a 2-(acetyloxy)ethoxy group at the para position.

Properties

CAS No.

89880-74-0

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 4-(2-acetyloxyethoxy)benzoate

InChI

InChI=1S/C12H14O5/c1-9(13)16-7-8-17-11-5-3-10(4-6-11)12(14)15-2/h3-6H,7-8H2,1-2H3

InChI Key

RODCIWFJYFGLGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(acetyloxy)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(acetyloxy)ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(acetyloxy)ethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-[2-(acetyloxy)ethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(acetyloxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The acetyloxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, molecular weight, and applications. Below is a detailed comparison based on the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Evidence Source
Methyl 4-[2-(acetyloxy)ethoxy]benzoate C₁₂H₁₄O₅ 2-(acetyloxy)ethoxy Likely intermediate in drug synthesis
Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate C₁₆H₂₁NO₄ 2-(cyclohexylamino)-2-oxoethoxy HDAC inhibition candidate; bulkier substituent enhances hydrophobicity
Methyl 4-methoxybenzoate C₉H₁₀O₃ Methoxy Simpler structure; used in fragrances, solvents
Triflusulfuron methyl ester (pesticide) C₁₅H₁₅F₃N₄O₆S Sulfonylurea-triazine group Herbicidal activity; inhibits plant acetolactate synthase
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate C₁₄H₁₉NO₄ Amino-ethoxy-oxobutyl chain Potential prodrug; flexible chain may enhance metabolic stability

Substituent Effects on Physicochemical Properties

  • Hydrophobicity: The cyclohexylamino group in methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate increases lipophilicity (logP ~2.5 estimated) compared to the acetyloxy ethoxy group (logP ~1.8), impacting membrane permeability .
  • Stability : Acetyloxy groups are prone to hydrolysis under basic conditions, whereas methoxy or ethoxy substituents (e.g., methyl 4-methoxybenzoate) are more stable .

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